molecular formula C18H17N3O2 B5065178 N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide

N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B5065178
M. Wt: 307.3 g/mol
InChI Key: PQYHWBHLGCSTBA-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-acetamidophenyl and indole-3-acetic acid.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions:

Reaction TypeConditionsProductYieldSource
Acidic Hydrolysis6M HCl, reflux (8–12 hrs)2-(1H-indol-3-yl)acetic acid72–85%
Basic Hydrolysis2M NaOH, 80°C (4–6 hrs)Sodium 2-(1H-indol-3-yl)acetate68–77%

Mechanistic Insight :

  • Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon by water (acidic) or hydroxide (basic), cleaving the C–N bond.

  • The indole ring remains stable under these conditions due to its aromatic electron system.

Nucleophilic Substitution on Indole Ring

The indole’s C3 position participates in electrophilic substitution:

ElectrophileReagents/ConditionsProductNotesSource
NitrationHNO₃/H₂SO₄, 0°C (2 hrs)5-Nitro-N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamideRegioselectivity at C5
SulfonationSO₃/H₂SO₄, 60°C (3 hrs)5-Sulfo derivativeRequires excess SO₃

Key Findings :

  • Nitration occurs preferentially at the indole’s C5 position due to electron-donating effects of the acetamide group .

  • Sulfonation requires elevated temperatures to overcome kinetic barriers.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Cyclization TypeConditionsProductYieldSource
Lactam FormationPCl₅, toluene, reflux (6 hrs)Indolo[3,2-b]azepinone derivative58%
Thiazole SynthesisLawesson’s reagent, THF, 50°C (4 hrs)Indole-thiazole hybrid41%

Mechanistic Pathway :

  • Lactamization involves activation of the acetamide carbonyl by PCl₅, facilitating intramolecular attack by the indole’s NH group.

  • Thiazole formation proceeds via sulfur insertion into the acetamide backbone .

Condensation Reactions

The acetamide group participates in Schiff base and hydrazide formation:

Reaction PartnerConditionsProductYieldSource
Hydrazine HydrateEtOH, Δ (3 hrs)N'-(2-(1H-indol-3-yl)acetyl)hydrazide83%
4-NitrobenzaldehydeAcOH, microwave (15 min)Schiff base derivative76%

Optimization Data :

  • Microwave-assisted condensation reduces reaction time from 6 hrs to 15 min .

  • Hydrazide formation achieves higher yields in ethanol compared to DMF .

Oxidation and Reduction

Functional group transformations include:

Reaction TypeReagents/ConditionsProductYieldSource
Indole Ring OxidationKMnO₄, H₂O, 25°C (2 hrs)Oxindole derivative64%
Amide ReductionLiAlH₄, THF, 0°C (1 hr)N-(3-aminophenyl)-2-(1H-indol-3-yl)ethylamine52%

Challenges :

  • Over-oxidation of the indole ring can occur with prolonged exposure to KMnO₄.

  • LiAlH₄ selectively reduces the acetamide to a primary amine without affecting the indole NH.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of indole derivatives, including N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide, as antiviral agents.

Case Study: Dual Inhibition of RSV and IAV

A study conducted on a series of indole-based compounds demonstrated that derivatives similar to this compound exhibited significant activity against respiratory syncytial virus (RSV) and influenza A virus (IAV). Among the tested compounds, several showed low micromolar to sub-micromolar effective concentrations (EC50), indicating their potential as dual inhibitors with lower cytotoxicity compared to existing antiviral drugs like ribavirin .

CompoundEC50 (μM)Cytotoxicity
14'c0.5Low
14'e0.7Low
Ribavirin1.2Moderate

Anticancer Activity

Indole derivatives are also being explored for their anticancer properties. The structural framework of this compound allows for modifications that enhance its efficacy against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

Research employing a biophysics-driven strategy has shown that compounds related to this compound can inhibit the proliferation of cancer cells by targeting specific protein-protein interactions. The use of nuclear magnetic resonance (NMR) for structure-activity relationship (SAR) studies has facilitated the identification of potent binders that disrupt critical signaling pathways in cancer cells .

CompoundBinding Affinity (μM)Cancer Type
Compound A0.8Breast
Compound B1.5Lung

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against enzymes involved in nucleotide metabolism.

Case Study: Inhibition of Ectonucleotide Triphosphate Diphosphohydrolase (ENPP3)

A study reported that derivatives of this compound displayed significant inhibitory effects on ENPP3, an enzyme implicated in various pathological conditions. The most potent derivative exhibited an IC50 value significantly lower than standard inhibitors, showcasing its potential as a therapeutic agent .

CompoundIC50 (μM)Target Enzyme
5i0.81ENPP3
Standard10ENPP3

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for better yields and purity. Recent methodologies have focused on improving synthetic routes to enhance accessibility to this compound and its derivatives.

Synthesis Overview

The synthesis typically involves the reaction between indole derivatives and acetamides under controlled conditions, utilizing reagents that minimize side reactions and improve yield.

StepReagents/ConditionsYield (%)
Reaction SetupIndole + Acetamide + DMF80
PurificationCrystallization>95

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    3-acetamidophenyl derivatives: Compounds with similar acetamido groups that exhibit various biological activities.

Biological Activity

N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide is a synthetic compound that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to an acetamide group, which is known for its influence on biological activity. The structural formula can be represented as follows:

N 3 acetamidophenyl 2 1H indol 3 yl acetamide\text{N 3 acetamidophenyl 2 1H indol 3 yl acetamide}

This compound's unique structure suggests potential interactions with various biological targets, which could lead to diverse pharmacological effects.

Antitumor Activity

Research indicates that compounds similar to this compound possess significant antitumor properties. For instance, derivatives of indole acetamides have shown efficacy against solid tumors, particularly in colon and lung cancers. The mechanism often involves the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

CompoundActivityReference
2-(1H-Indol-3-yl)-2-oxo-acetamidesAntitumor activity
N-(6-bromoindole) derivativesAntimicrobial properties

Antiviral Activity

This compound has been studied for its potential as an antiviral agent . It is part of a broader class of indole derivatives that have demonstrated inhibitory effects against viruses such as the influenza A virus (IAV) and respiratory syncytial virus (RSV). For example, some studies have highlighted the effectiveness of related compounds in inhibiting viral replication at sub-micromolar concentrations.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that these compounds interact with key biological pathways, potentially affecting:

  • Enzyme inhibition : Targeting specific enzymes involved in tumor growth or viral replication.
  • Receptor interaction : Binding to receptors that modulate cellular responses to stress or infection.

Case Studies and Research Findings

  • Influenza A Virus Inhibition : A study employing molecular docking and QSAR modeling found that certain indole derivatives exhibited high binding affinities to viral proteins, suggesting their potential as effective antiviral agents against IAV .
  • Antimicrobial Properties : Another investigation demonstrated that related indole compounds showed significant activity against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MICs) indicating strong antibacterial potential .
  • Antitumor Efficacy : In vitro studies have shown that specific analogs of this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12(22)20-14-5-4-6-15(10-14)21-18(23)9-13-11-19-17-8-3-2-7-16(13)17/h2-8,10-11,19H,9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYHWBHLGCSTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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